

# 2,2-Dimethyl-3-oxopentanal CAS number 106921-60-2

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## Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299

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An In-depth Technical Guide to **2,2-Dimethyl-3-oxopentanal** (CAS: 106921-60-2)

## Abstract

This technical guide provides a comprehensive overview of **2,2-dimethyl-3-oxopentanal** (CAS No. 106921-60-2), a bifunctional  $\beta$ -keto aldehyde with significant potential as a building block in organic synthesis and drug discovery. By virtue of its sterically hindered  $\alpha$ -quaternary carbon and two distinct carbonyl functionalities, this compound exhibits unique reactivity that can be harnessed for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it outlines practical experimental protocols and discusses its applications, particularly within the context of medicinal chemistry, where the integrated gem-dimethyl group can impart favorable pharmacokinetic properties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

## Introduction and Molecular Profile

**2,2-Dimethyl-3-oxopentanal** is an organic compound featuring both an aldehyde and a ketone functional group.<sup>[1]</sup> Structurally, it is a  $\beta$ -keto aldehyde, with the two carbonyl groups separated by a quaternary carbon atom. This  $\alpha,\alpha$ -disubstitution is a critical feature, as the absence of enolizable  $\alpha$ -protons dictates its reactivity, preventing common self-condensation pathways and offering a stable scaffold for selective chemical transformations.<sup>[2][3]</sup>

The molecule is known to form during the atmospheric oxidation of isobutene and has been studied for its surface chemistry properties.<sup>[4]</sup> However, its primary value to the scientific community lies in its role as a versatile intermediate for synthesizing more complex organic molecules.<sup>[1]</sup> The gem-dimethyl group, in particular, is a prized structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles.<sup>[5]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **2,2-dimethyl-3-oxopentanal** are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

| Property          | Value  | Source  |
|-------------------|--|---|
| CAS Number        | 106921-60-2  | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Molecular Formula | C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>      | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Molecular Weight  | 128.17 g/mol                                       | <a href="#">[4]</a> <a href="#">[7]</a>                     |
| Appearance        | Colorless to pale yellow liquid                    | <a href="#">[1]</a>   |
| Boiling Point     | 165.4 °C (Predicted)                               | <a href="#">[4]</a>   |
| SMILES            | CCC(=O)C(C)(C)C=O                                  | <a href="#">[1]</a>   |
| InChI Key         | PVYBKZHBCCMBPS-<br>UHFFFAOYSA-N                    | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| Storage           | Inert atmosphere, store in<br>freezer, under -20°C | <a href="#">[8]</a>   |

## Expected Spectroscopic Signature

While specific spectral data requires experimental acquisition, the structure of **2,2-dimethyl-3-oxopentanal** allows for the confident prediction of its key spectroscopic features.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to:

- A singlet for the aldehydic proton (-CHO) in the downfield region ( $\delta$  9-10 ppm).
- A quartet for the methylene protons (-CH<sub>2</sub>-) of the ethyl group.
- A triplet for the terminal methyl protons (-CH<sub>3</sub>) of the ethyl group.
- A singlet for the six equivalent protons of the two  $\alpha$ -methyl groups.

- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will feature seven distinct resonances:
  - Two signals in the carbonyl region (>190 ppm), corresponding to the aldehyde and ketone carbons.
  - A signal for the quaternary  $\alpha$ -carbon.
  - Signals for the methylene and methyl carbons of the ethyl group.
  - A signal for the carbons of the two equivalent  $\alpha$ -methyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong C=O stretching absorption bands, one for the aldehyde (typically  $\sim$ 1725 cm<sup>-1</sup>) and one for the ketone (typically  $\sim$ 1715 cm<sup>-1</sup>). C-H stretching bands for sp<sup>3</sup> and aldehydic carbons will also be present.
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M<sup>+</sup>) at m/z = 128. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the formyl group (M-29).

## Synthesis, Reactivity, and Stability

### Synthetic Approaches

While detailed, peer-reviewed synthetic procedures for **2,2-dimethyl-3-oxopentanal** are not extensively published, commercial suppliers indicate several potential synthetic routes based on available precursors.<sup>[6][9]</sup> General strategies for the synthesis of  $\beta$ -keto aldehydes often involve variations of condensation reactions.<sup>[10][11]</sup> For an  $\alpha,\alpha$ -disubstituted target like this, a plausible approach would involve the acylation of a sterically hindered enolate or a related ketone equivalent.

## Chemical Reactivity: A Tale of Two Carbonyls

The synthetic utility of **2,2-dimethyl-3-oxopentanal** stems from the differential reactivity of its two carbonyl groups and the influence of the adjacent quaternary center.[12]

- **Electrophilic Centers:** Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack.[10] The aldehyde carbonyl is sterically more accessible and electronically more reactive than the ketone carbonyl, allowing for selective reactions.[12]
- **Lack of  $\alpha$ -Enolization:** The quaternary  $\alpha$ -carbon lacks protons, meaning the molecule cannot enolize at this position. This structural feature prevents intramolecular aldol-type reactions that might otherwise lead to cyclization or polymerization, a common issue with related 1,4-dicarbonyl compounds.[13]
- **Key Transformations:**
  - **Selective Reduction:** The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride ( $\text{NaBH}_4$ ), leaving the ketone intact.[14]
  - **Oxidation:** The aldehyde group is readily oxidized to a carboxylic acid, forming 2,2-dimethyl-3-oxopentanoic acid.[15]
  - **Imination and Enamine Formation:** The carbonyl groups can react with primary or secondary amines to form imines and enamines, respectively, providing pathways to nitrogen-containing heterocycles.[12][14]

Figure 1: Key reactive sites of **2,2-dimethyl-3-oxopentanal**.

## Stability and Handling Considerations

As a  $\beta$ -dicarbonyl compound, **2,2-dimethyl-3-oxopentanal** requires careful handling to ensure its integrity.[16]

- **Storage:** It should be stored under an inert atmosphere at low temperatures (-20°C) to minimize degradation.[8]
- **Oxidation:** The aldehyde functionality is susceptible to air oxidation.[16]

- pH Sensitivity: Both strongly acidic and basic conditions can promote degradation pathways. Basic conditions, in particular, may induce retro-Claisen type cleavage.[16] Some commercial formulations are stabilized with a weak acid like citric acid to mitigate this.[1]

## Experimental Protocol: Selective Reduction

This protocol describes the selective reduction of the aldehyde functionality in **2,2-dimethyl-3-oxopentanal** to yield 2,2-dimethyl-1-hydroxy-3-pentanone. This transformation is a foundational step for further synthetic elaboration.

Rationale: Sodium borohydride ( $\text{NaBH}_4$ ) is a mild reducing agent that chemoselectively reduces aldehydes over ketones at low temperatures due to the greater electrophilicity and lower steric hindrance of the aldehyde carbonyl.[14]

## Materials and Reagents

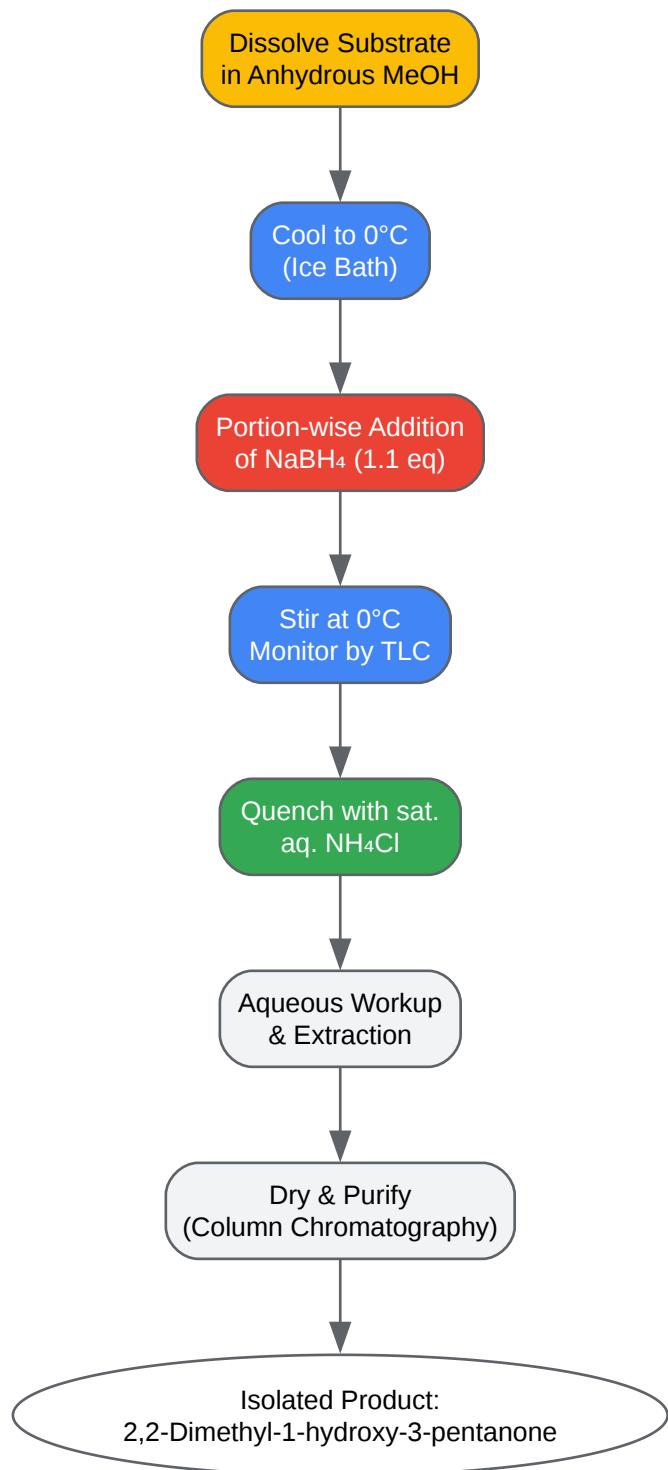
- **2,2-Dimethyl-3-oxopentanal**
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (anhydrous)
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath

## Step-by-Step Procedure

- Reaction Setup: Dissolve **2,2-dimethyl-3-oxopentanal** (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
- Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition prevents a rapid

exotherm and minimizes potential side reactions.

- Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Slowly add saturated aqueous NH<sub>4</sub>Cl solution to quench the excess NaBH<sub>4</sub> and hydrolyze the borate ester intermediate. Self-Validation: The cessation of gas evolution indicates the complete quenching of the reagent.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate.
- Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude alcohol via flash column chromatography on silica gel.



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Figure 2: Workflow for the selective reduction of **2,2-dimethyl-3-oxopentanal**.

## Applications in Drug Discovery and Synthesis

The unique structure of **2,2-dimethyl-3-oxopentanal** makes it a valuable precursor for synthesizing compounds with desirable pharmacological properties.

- Scaffold for Quaternary Centers: It provides direct access to molecules containing a synthetically challenging  $\alpha,\alpha$ -disubstituted carbonyl moiety. Such quaternary centers are prevalent in many natural products and pharmaceutically active compounds.
- The gem-Dimethyl Effect: The presence of the 2,2-dimethyl group is of particular interest in drug design. This motif can:
  - Enhance Metabolic Stability: It blocks sites of potential metabolic oxidation ( $\alpha$ -hydroxylation), which can prolong the half-life of a drug candidate.[5]
  - Conformational Rigidity: It acts as a "conformational lock," restricting bond rotation and pre-organizing a molecule into a specific conformation that may be optimal for binding to a biological target.[5]
  - Improve Lipophilicity: It can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5]
- Heterocycle Synthesis: The 1,4-dicarbonyl relationship (post-reduction of the aldehyde) is a classic precursor for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis, which are common scaffolds in pharmaceuticals.
- Ligand Development: The bifunctional nature of the molecule allows it to be used as a ligand in coordination chemistry.[4]

## Conclusion

**2,2-Dimethyl-3-oxopentanal** is more than a simple dicarbonyl compound; it is a specialized chemical tool. Its defining feature—the quaternary  $\alpha$ -carbon—prevents unwanted side reactions while providing a stable core for building molecular complexity. The differential reactivity of its aldehyde and ketone groups enables chemists to perform selective, stepwise transformations. For drug development professionals, its structure incorporates the valuable gem-dimethyl group, a well-established motif for enhancing the drug-like properties of therapeutic candidates. By understanding its properties, reactivity, and handling requirements,

researchers can effectively unlock the synthetic potential of this powerful and versatile building block.

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